
Inhibiteur d'activation de NF-kB IV
Vue d'ensemble
Description
NF-kB Activation Inhibitor IV, also known under CAS 139141-12-1, is a small molecule that controls the biological activity of NF-kB . It is primarily used for inflammation and immunology applications . This compound is a cell-permeable trans-stilbene Resveratrol analog that exhibits enhanced anti-inflammatory potency, but no anti-oxidant activity .
Physical And Chemical Properties Analysis
NF-kB Activation Inhibitor IV is a crystalline solid . It has a molecular weight of 228.26 . It is soluble in DMSO up to 20 mg/mL .
Applications De Recherche Scientifique
Gestion de la maladie d'Alzheimer
La voie du facteur nucléaire kappa B (NF-κB) est apparue comme un acteur central dans la pathogenèse de diverses maladies, y compris les maladies neurodégénératives telles que la maladie d'Alzheimer (MA) . L'implication de la voie NF-κB dans les réponses du système immunitaire, l'inflammation, le stress oxydatif et la survie neuronale met en évidence son importance dans la progression de la MA . L'inhibiteur d'activation de NF-kB IV pourrait potentiellement atténuer la neuroinflammation, moduler la production bêta-amyloïde (Aβ) et favoriser la survie neuronale .
Traitement du glioblastome
La signalisation NF-κB joue un rôle crucial dans la croissance tumorale et la résistance thérapeutique dans le glioblastome multiforme (GBM), la tumeur primitive du système nerveux central la plus fréquente et la plus invasive chez l'homme . L'this compound pourrait potentiellement inhiber la prolifération, la migration, l'invasion, l'évasion immunitaire et la résistance aux médicaments du GBM .
Applications anti-inflammatoires
L'this compound est un composé de quinazoline perméable aux cellules qui agit comme un inhibiteur très puissant de l'activation transcriptionnelle de NF-κB . Il a été démontré qu'il exerce des effets anti-inflammatoires sur l'œdème de la patte induit par la carragénine chez le rat .
Modulation du système immunitaire
La voie NF-κB est impliquée dans les réponses du système immunitaire . En inhibant la voie NF-κB, l'this compound pourrait potentiellement moduler la réponse immunitaire, ce qui pourrait être bénéfique dans les conditions où la réponse immunitaire est excessive ou mal dirigée .
Réduction du stress oxydatif
Mécanisme D'action
Target of Action
The primary target of the NF-kB Activation Inhibitor IV is NF-kB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) . NF-kB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .
Mode of Action
NF-kB Activation Inhibitor IV is a cell-permeable trans-stilbene Resveratrol analog . It inhibits the activation of NF-kB by interacting with its targets and causing changes that prevent the transcription of DNA . The inhibitor is particularly potent, with an IC50 of 150 nM for inhibiting TNF-α-stimulated NF-κB reporter activity in 293T cells .
Biochemical Pathways
The NF-kB pathway is an evolutionarily conserved signaling pathway that plays a central role in immune responses and inflammation . When NF-kB Activation Inhibitor IV interacts with NF-kB, it suppresses the activation of this pathway, thereby affecting downstream effects such as the production of inflammatory cytokines .
Pharmacokinetics
It is known that the compound is soluble in dmso at 20 mg/ml , which suggests that it may have good bioavailability
Result of Action
The inhibition of NF-kB by NF-kB Activation Inhibitor IV results in a decrease in the production of inflammatory cytokines . This can have a significant impact on cellular processes, particularly in cells that are part of the immune system. For example, it has been shown to suppress LPS-induced COX-2 mRNA expression in BV-2 cells .
Action Environment
The action of NF-kB Activation Inhibitor IV can be influenced by various environmental factors. For instance, the compound is stable under normal storage conditions (2-8°C), but it should be protected from light . Additionally, its efficacy may be affected by the presence of other molecules in the cellular environment.
Propriétés
IUPAC Name |
1-fluoro-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO/c1-17-14-10-7-12(8-11-14)6-9-13-4-2-3-5-15(13)16/h2-11H,1H3/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVFNAZMSMNXJG-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the formation of multicellular aggregates impact the response of AML cells to TRAIL-induced apoptosis?
A2: AML cells often exist in multicellular aggregates within the bone marrow microenvironment. This aggregation contributes to drug resistance and disease progression. The papers highlight that the inhibition of NF-kB activation can sensitize AML cells within these aggregates to TRAIL-induced apoptosis. [, ] This suggests that targeting NF-kB could potentially enhance the efficacy of TRAIL-based therapies, particularly in the context of these resistant multicellular aggregates.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



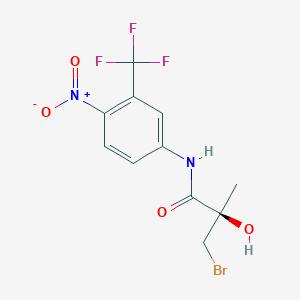
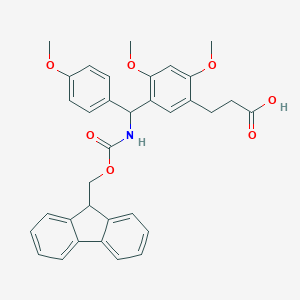

![1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone](/img/structure/B54093.png)


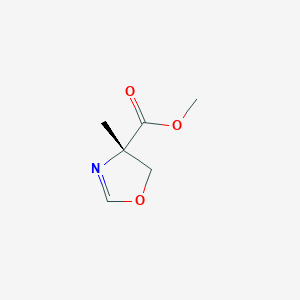
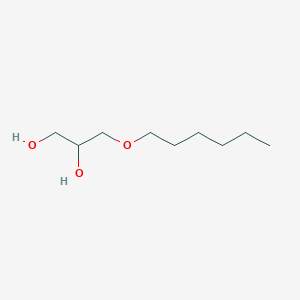
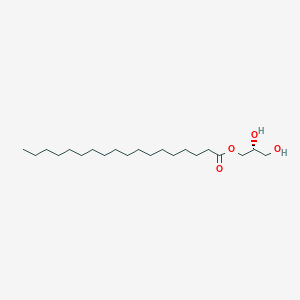
![methyl 4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-4-chloro-3-oxobutan-2-yl]pyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B54109.png)
![5H-Pyrrolo[1,2-c]imidazol-5-one](/img/structure/B54111.png)

![Ethyl 3-[3-(3-ethoxy-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoate](/img/structure/B54120.png)
